molecular formula C10H14ClN5O10P2 B098926 2-Chloro-ADP CAS No. 16506-88-0

2-Chloro-ADP

Cat. No.: B098926
CAS No.: 16506-88-0
M. Wt: 461.64 g/mol
InChI Key: POWNGKCXGCOKLX-UUOKFMHZSA-N
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Description

2-Chloro-ADP, also known as 2-chloro-adenosine diphosphate, is a modified nucleotide that has garnered significant interest in biochemical and pharmacological research. This compound is a derivative of adenosine diphosphate, where a chlorine atom replaces a hydrogen atom at the second position of the adenine ring. The modification imparts unique properties to the molecule, making it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-adenosine diphosphate typically involves the chlorination of adenosine diphosphate. One common method is the reaction of adenosine diphosphate with thionyl chloride in the presence of a suitable solvent like dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the second position of the adenine ring.

Industrial Production Methods: Industrial production of 2-chloro-adenosine diphosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-adenosine diphosphate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

    Hydrolysis: The diphosphate group can be hydrolyzed under acidic or enzymatic conditions, resulting in the formation of adenosine monophosphate and inorganic phosphate.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like ammonia, amines, and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or enzymatic conditions are employed to facilitate the hydrolysis of the diphosphate group.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of adenosine diphosphate.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of 2-chloro-adenosine diphosphate.

    Hydrolysis: Adenosine monophosphate and inorganic phosphate.

Scientific Research Applications

2-Chloro-adenosine diphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in nucleotide synthesis and modification studies.

    Biology: The compound is employed in studies of nucleotide metabolism and enzyme kinetics.

    Medicine: 2-Chloro-adenosine diphosphate is investigated for its potential therapeutic effects, particularly in cancer research, where it is used to study the inhibition of specific enzymes involved in DNA repair.

    Industry: The compound is used in the development of diagnostic assays and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of 2-chloro-adenosine diphosphate involves its interaction with specific molecular targets, primarily enzymes involved in nucleotide metabolism. The chlorine substitution at the second position of the adenine ring alters the binding affinity of the compound to these enzymes, leading to inhibition or modulation of their activity. This can result in the disruption of nucleotide synthesis and repair pathways, making it a valuable tool in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

2-Chloro-adenosine diphosphate can be compared with other modified nucleotides such as:

    2-Azido-adenosine diphosphate: Similar in structure but with an azido group instead of a chlorine atom, used in photoaffinity labeling studies.

    2-Fluoro-adenosine diphosphate: Contains a fluorine atom at the second position, used in studies of enzyme inhibition and nucleotide analogs.

    2-Bromo-adenosine diphosphate: Features a bromine atom, used in similar applications as 2-chloro-adenosine diphosphate but with different reactivity.

Uniqueness: The unique properties of 2-chloro-adenosine diphosphate, such as its specific binding affinity and reactivity, make it a valuable compound in research. Its ability to selectively inhibit certain enzymes and participate in various chemical reactions distinguishes it from other modified nucleotides.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWNGKCXGCOKLX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167840
Record name 2-Chloro-ADP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16506-88-0
Record name 2-Chloro-ADP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016506880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-ADP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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